molecular formula C7H2ClF3N4O B6358097 3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1433206-26-8

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B6358097
CAS No.: 1433206-26-8
M. Wt: 250.56 g/mol
InChI Key: QLBGHVOEHFVULX-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a chloropyrimidine moiety and a trifluoromethyl group attached to an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine-5-carboxylic acid with trifluoromethylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl and oxadiazole groups.

    Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized oxadiazole compounds.

Scientific Research Applications

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloropyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.

    5-(Trifluoromethyl)-1,2,4-oxadiazole: Lacks the chloropyrimidine moiety, resulting in different reactivity and applications.

Uniqueness

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the combination of the chloropyrimidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2-chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N4O/c8-6-12-1-3(2-13-6)4-14-5(16-15-4)7(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBGHVOEHFVULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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